The synthesis of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride can be achieved through various methods, often involving the formation of the furan ring followed by functionalization.
The molecular structure of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride features several notable characteristics:
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride participates in various chemical reactions:
The mechanism of action for reactions involving 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride typically follows these steps:
The physical and chemical properties of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride are critical for its applications:
These properties indicate that the compound is solid at room temperature and has moderate volatility.
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride has several significant applications:
The compound is systematically identified under International Union of Pure and Applied Chemistry (IUPAC) conventions as 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride. This name precisely defines its structure:
The systematic name aligns with the molecular formula C₁₂H₅Cl₂F₃O₂ and molecular weight of 309.07 g/mol. The CAS Registry Number 175276-61-6 provides a unique database identifier essential for chemical tracking and regulatory compliance. Additional identifiers include:
Table 1: Systematic Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furoyl chloride |
| CAS Registry Number | 175276-61-6 |
| Molecular Formula | C₁₂H₅Cl₂F₃O₂ |
| InChI Code | 1S/C12H5Cl2F3O2/c13-7-3-1-6(2-4-7)9-5-8(11(14)18)10(19-9)12(15,16)17/h1-5H |
| Canonical SMILES | O=C(Cl)C1=C(C(F)(F)F)OC(C2=CC=C(Cl)C=C2)=C1 |
These identifiers enable unambiguous retrieval in chemical databases and literature [2] [7].
The molecule features a furan heterocycle as its central scaffold, with distinct substituents influencing its electronic distribution and steric profile:
Bonding patterns reveal key electronic effects:
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 135–137°C | Solid State |
| Density | 1.476 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 378.0 ± 42.0°C | Predicted |
| Flash Point | >110°C | -- |
The crystalline solid state is stabilized by halogen bonding (C–Cl···Cl–C) and dipole-dipole interactions between carbonyl groups [7] [8].
Infrared Spectroscopy (IR):Predicted absorption bands correspond to functional groups:
Nuclear Magnetic Resonance (NMR):¹H NMR (predicted chemical shifts in ppm):
¹³C NMR (predicted shifts):
Mass Spectrometry (MS):The molecular ion [M⁺] should appear at m/z 309 (C₁₂H₅³⁵Cl₂F₃O₂⁺). Characteristic fragmentation patterns include:
Table 3: Predicted Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 7.5–7.7 (4H) | Chlorophenyl protons |
| δ 7.2–7.4 (1H) | Furan H4 proton | |
| ¹³C NMR | δ 160–165 | Acid chloride carbonyl |
| δ 140–150 | Furan C3/C4 | |
| IR | 1770–1790 cm⁻¹ | C=O stretch |
| MS | 309 | Molecular ion |
These spectroscopic profiles serve as fingerprints for verifying synthetic products and detecting impurities in commercial samples (typically 96–97% pure) [1] [8].
CAS No.: 63489-58-7
CAS No.: 10118-76-0
CAS No.: 32845-42-4
CAS No.: 13986-27-1
CAS No.: 5398-23-2